1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
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Overview
Description
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride to form 2-chloro-1-fluoro-4-nitrobenzene.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron powder.
Common Reagents and Conditions
Potassium Fluoride: Used for nucleophilic substitution reactions.
Iron Powder: Used for the reduction of the nitro group to an amine group.
Major Products Formed
2-Chloro-1-fluoro-4-nitrobenzene: Formed by substitution of chlorine with fluoride.
2-Chloro-4-nitroaniline: Formed by reduction of the nitro group to an amine group.
Scientific Research Applications
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Similar structure with a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C7H2Cl2F3NO3 |
---|---|
Molecular Weight |
275.99 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
InChI Key |
YRIRUJCQCBRZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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